6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate
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Overview
Description
6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The structure of this compound consists of a benzo[a]phenazine core with a 4-methylphenyl group and an acetate ester functional group.
Preparation Methods
The synthesis of 6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate typically involves multicomponent reactions. One common method is the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzene to form benzo[a]phenazin-5-ol, followed by nucleophilic addition to an aldehyde to afford the ortho-quinone methide intermediate . This intermediate can then be acetylated to produce the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenazine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.
Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial inhibition.
Medicine: Its antitumor activity is of interest for developing new cancer therapies.
Industry: The compound’s stability and reactivity make it useful in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions contribute to its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Similar compounds to 6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate include:
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity.
Clofazimine: An antituberculosis agent with a phenazine core.
Properties
Molecular Formula |
C25H18N2O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[6-(4-methylphenyl)benzo[a]phenazin-5-yl] acetate |
InChI |
InChI=1S/C25H18N2O2/c1-15-11-13-17(14-12-15)22-24-23(26-20-9-5-6-10-21(20)27-24)18-7-3-4-8-19(18)25(22)29-16(2)28/h3-14H,1-2H3 |
InChI Key |
VXHFUDZOGKUMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)OC(=O)C |
Origin of Product |
United States |
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